molecular formula C14H17BrN2 B8156211 5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine

5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8156211
M. Wt: 293.20 g/mol
InChI Key: UNZDYZUQNAOALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclohexylmethyl group attached to the nitrogen atom of the pyrrolo[2,3-b]pyridine ring system. It is a solid substance with a molecular formula of C13H16BrN3 and a molecular weight of 294.19 g/mol .

Preparation Methods

The synthesis of 5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, catalysts like palladium, and solvents such as dichloromethane, ethanol, or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary but often include inhibition or activation of specific signaling cascades .

Comparison with Similar Compounds

5-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other brominated pyrrolopyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Properties

IUPAC Name

5-bromo-1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c15-13-8-12-6-7-17(14(12)16-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZDYZUQNAOALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CC3=CC(=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.